

Cross-study comparison of Tranilast's therapeutic window in different fibrotic diseases

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Tranilast's Therapeutic Profile Across Fibrotic Diseases: A Comparative Analysis

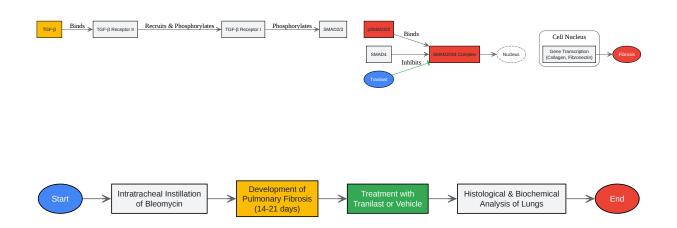
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Tranilast**'s Therapeutic Window in Idiopathic Pulmonary Fibrosis, Keloids and Hypertrophic Scars, and Scleroderma, with an Objective Look at Alternative Therapies.

Tranilast, an anti-allergic agent, has garnered significant interest for its anti-fibrotic properties across a spectrum of diseases characterized by excessive tissue scarring. This guide provides a comprehensive cross-study comparison of **Tranilast**'s therapeutic window in idiopathic pulmonary fibrosis (IPF), keloids and hypertrophic scars, and scleroderma. We present available quantitative data, detailed experimental protocols for key preclinical models, and a comparative analysis with established alternative therapies, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action: Targeting the TGF-β/SMAD Pathway

Tranilast exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factorbeta (TGF-β) signaling pathway, a central regulator of fibrosis.[1][2][3][4][5] Specifically, **Tranilast** has been shown to suppress the TGF-β/SMAD2 pathway, leading to reduced production of extracellular matrix (ECM) proteins like collagen and fibronectin.[2][3][4] This mechanism is pivotal in attenuating the fibrotic process in various tissues.





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